molecular formula C13H10ClFO B15228799 4'-Chloro-3-fluoro-4-methoxy-biphenyl CAS No. 1032507-29-1

4'-Chloro-3-fluoro-4-methoxy-biphenyl

Cat. No.: B15228799
CAS No.: 1032507-29-1
M. Wt: 236.67 g/mol
InChI Key: YYIMTCNUSNGROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl can be achieved through various methods, including:

Industrial Production Methods: Industrial production of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 4-Chloro-4’-methoxy-1,1’-biphenyl
  • 4-Fluoro-4’-methoxy-1,1’-biphenyl
  • 4-Chloro-3-fluoro-1,1’-biphenyl

Comparison: 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

CAS No.

1032507-29-1

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C13H10ClFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

YYIMTCNUSNGROV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.